Sustained Potency Against the Ibrutinib-Resistant BTK C481S Mutant
Vecabrutinib retains full inhibitory activity against the BTK C481S mutant, the most common resistance mutation to covalent BTK inhibitors. In a direct recombinant kinase assay, vecabrutinib's IC50 against C481S BTK was 1.1 nM, demonstrating superior potency to the comparator ibrutinib, which loses >100-fold activity against this mutant . This is further corroborated by cellular assays where vecabrutinib inhibited phospho-BTK (pBTK) with comparable IC50 values for wild-type (WT) BTK (2.9 nM) and C481S BTK (4.4 nM) .
| Evidence Dimension | IC50 against C481S mutant BTK |
|---|---|
| Target Compound Data | IC50 = 1.1 nM (recombinant kinase assay); IC50 = 4.4 nM (cellular pBTK assay) |
| Comparator Or Baseline | Ibrutinib: IC50 >100 nM against C481S BTK (loss of activity) |
| Quantified Difference | Vecabrutinib is >100-fold more potent than ibrutinib against the C481S mutant. |
| Conditions | Recombinant kinase assay and cellular pBTK inhibition assay in human whole blood. |
Why This Matters
This directly addresses the primary clinical need for a BTK inhibitor effective after covalent inhibitor failure due to C481S mutation, a key selection criterion for procurement in resistant disease research.
